3-(4-Aminofenoxi)propanamida

Descripción general

Descripción

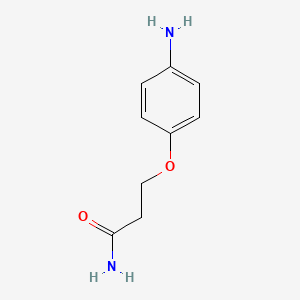

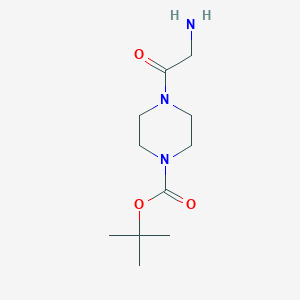

3-(4-Aminophenoxy)propanamide is an organic compound with the molecular formula C9H12N2O2 . It belongs to the class of substituted amides and contains an aromatic ring and an amide functional group .

Molecular Structure Analysis

The molecular structure of 3-(4-Aminophenoxy)propanamide consists of a total of 25 bonds. There are 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), 1 primary amine (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

3-(4-Aminophenoxy)propanamide is a powder at room temperature . It has a molecular weight of 180.21 .Aplicaciones Científicas De Investigación

Biotecnología: Investigación en Proteómica

3-(4-Aminofenoxi)propanamida se utiliza en proteómica, que es el estudio a gran escala de las proteínas, sus estructuras y funciones. Este compuesto se utiliza como un producto especializado en la identificación y cuantificación de proteínas, ayudando a comprender su papel en sistemas biológicos complejos .

Investigación Farmacéutica: Desarrollo de Fármacos

En la investigación farmacéutica, se explora this compound por su posible uso en el desarrollo de fármacos. Sus propiedades pueden contribuir a la síntesis de nuevos compuestos con beneficios terapéuticos. Los investigadores investigan sus interacciones con diversos objetivos biológicos para desarrollar nuevos medicamentos .

Ciencia de Materiales: Síntesis de Nanomateriales

Este compuesto juega un papel en la síntesis de nanomateriales. Sus propiedades únicas son beneficiosas para crear materiales con características específicas a nanoescala, que son esenciales para desarrollar materiales avanzados con un rendimiento mejorado para diversas aplicaciones .

Química Analítica: Cromatografía y Espectroscopia

This compound se utiliza en técnicas de química analítica como la cromatografía y la espectroscopia. Sirve como estándar o reactivo en el análisis cualitativo y cuantitativo de sustancias químicas, ayudando a los científicos a lograr mediciones y análisis precisos .

Síntesis Química: Compuesto Intermedio

En la síntesis química, this compound se emplea como un compuesto intermedio. Está involucrado en la preparación de entidades químicas más complejas, sirviendo como un bloque de construcción en la construcción de diversas estructuras moleculares .

Ciencia Ambiental: Reducción de la Contaminación

Aunque las aplicaciones directas de this compound en la ciencia ambiental no están bien documentadas, la investigación relacionada en nanotecnología sugiere su posible papel indirecto. Los nanomateriales derivados de estos compuestos podrían utilizarse en procesos de limpieza ambiental, como la purificación del agua y la mejora de la calidad del aire .

Safety and Hazards

The safety information for 3-(4-Aminophenoxy)propanamide indicates that it has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Análisis Bioquímico

Biochemical Properties

3-(4-Aminophenoxy)propanamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with primary amides and aromatic amines, which are crucial in various biochemical pathways . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which facilitate the compound’s binding to specific sites on enzymes and proteins.

Cellular Effects

The effects of 3-(4-Aminophenoxy)propanamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, 3-(4-Aminophenoxy)propanamide can impact cell signaling pathways, leading to changes in cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 3-(4-Aminophenoxy)propanamide exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound binds to active sites on enzymes, altering their activity and leading to changes in biochemical pathways . Furthermore, 3-(4-Aminophenoxy)propanamide can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-Aminophenoxy)propanamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(4-Aminophenoxy)propanamide remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-(4-Aminophenoxy)propanamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

3-(4-Aminophenoxy)propanamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of amino acids . These interactions can lead to changes in metabolic flux and alterations in metabolite levels within the cell.

Transport and Distribution

Within cells and tissues, 3-(4-Aminophenoxy)propanamide is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of 3-(4-Aminophenoxy)propanamide is critical for its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that 3-(4-Aminophenoxy)propanamide exerts its effects precisely where needed, enhancing its efficacy in biochemical reactions.

Propiedades

IUPAC Name |

3-(4-aminophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFJIKZBCBBFIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-Aminopyridin-3-yl)(methyl)amino]ethan-1-ol](/img/structure/B1518824.png)

![2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide](/img/structure/B1518831.png)

![2-[(2-Cyanophenyl)sulfanyl]acetic acid](/img/structure/B1518833.png)

![4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1518837.png)

![4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1518838.png)